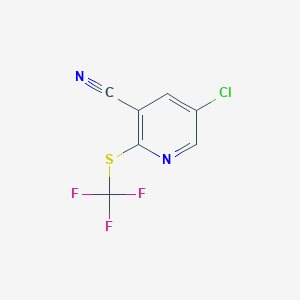![molecular formula C8H18N2O B11757777 (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine is an organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine typically involves the condensation of butan-2-ylamine with 2-methylpropanal followed by the addition of hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:
Temperature: Typically maintained at room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine (without the (E)-isomer specification)
- N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine (Z)-isomer
Uniqueness
The (E)-isomer of N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This uniqueness can result in different biological activities and chemical properties compared to its (Z)-isomer or other similar compounds.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(NZ)-N-[2-(butan-2-ylamino)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c1-5-7(2)10-8(3,4)6-9-11/h6-7,10-11H,5H2,1-4H3/b9-6- |
InChI Key |
BZCFKVJWQYCRTK-TWGQIWQCSA-N |
Isomeric SMILES |
CCC(C)NC(C)(C)/C=N\O |
Canonical SMILES |
CCC(C)NC(C)(C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
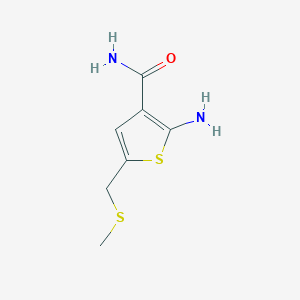
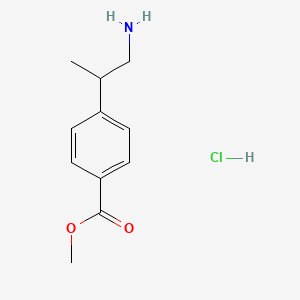
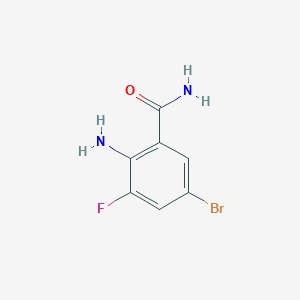
![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
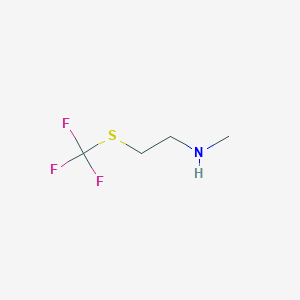
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
